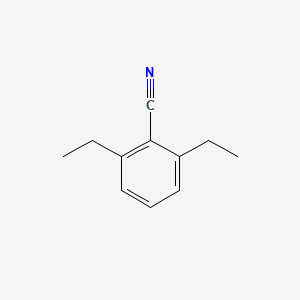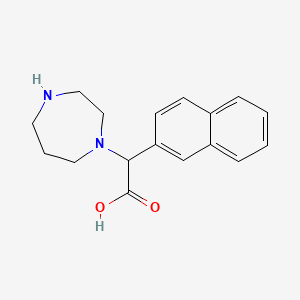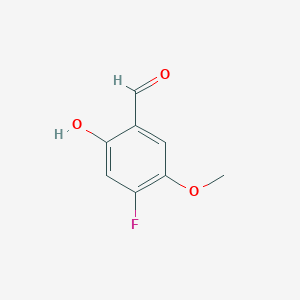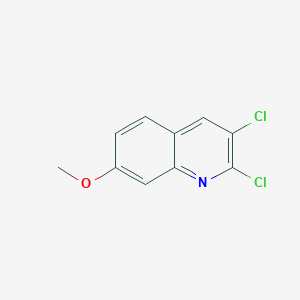
2,3-Dichloro-7-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-7-methoxyquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family Quinolines are known for their wide range of biological activities and are used in various pharmaceutical and chemical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dichloro-7-methoxyquinoline can be synthesized through several methods. One common method involves the reaction of 2,3-dichloroaniline with methoxyacetaldehyde in the presence of a catalyst such as piperidine or pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Another method involves the Vilsmeier-Haack reaction, where 2,3-dichloroaniline is reacted with dimethylformamide and phosphorus oxychloride to form the quinoline ring. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloro-7-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a quinone derivative.
Reduction Reactions: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
Substitution Reactions: Formation of substituted quinoline derivatives.
Oxidation Reactions: Formation of quinone derivatives.
Reduction Reactions: Formation of dihydroquinoline derivatives.
Applications De Recherche Scientifique
2,3-Dichloro-7-methoxyquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-7-methoxyquinoline involves its interaction with various molecular targets. The chlorine and methoxy groups enhance its ability to bind to specific enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
2,3-Dichloro-7-methoxyquinoline can be compared with other similar compounds such as:
2-Chloroquinoline: Lacks the methoxy group, leading to different chemical reactivity and biological activity.
7-Methoxyquinoline: Lacks the chlorine atoms, resulting in different substitution patterns and reactivity.
2,3-Dichloroquinoline: Lacks the methoxy group, leading to different oxidation and reduction reactions.
Propriétés
IUPAC Name |
2,3-dichloro-7-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-7-3-2-6-4-8(11)10(12)13-9(6)5-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJTXMYLCZGQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13910496.png)
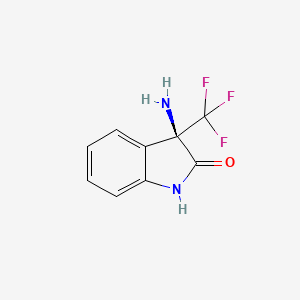
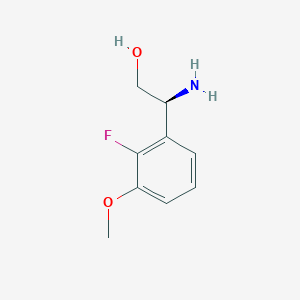
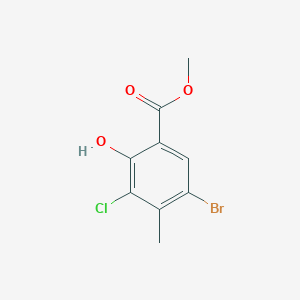
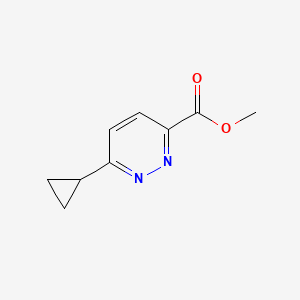
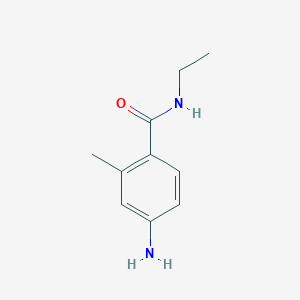
![8-fluoro-1-oxo-11aH-benzo[b][1,4]benzothiazepine-9-carboxylic acid](/img/structure/B13910527.png)
